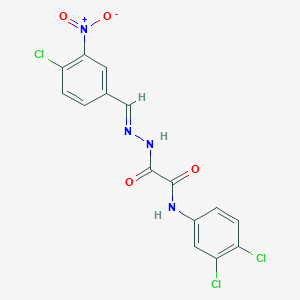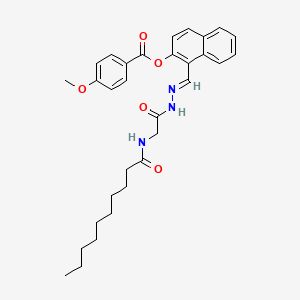
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a decanoylamino group, a naphthyl ring, and a methoxybenzoate moiety. The compound’s molecular formula is C27H35N3O4, and it has a molecular weight of 465.598 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of decanoylaminoacetyl chloride with carbohydrazide, followed by the reaction with 2-naphthylamine and 4-methoxybenzoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with cell membranes, potentially affecting membrane integrity and function .
類似化合物との比較
Similar Compounds
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methoxybenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate .
Uniqueness
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate is unique due to its specific combination of functional groups and molecular structure.
特性
CAS番号 |
769153-28-8 |
|---|---|
分子式 |
C31H37N3O5 |
分子量 |
531.6 g/mol |
IUPAC名 |
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H37N3O5/c1-3-4-5-6-7-8-9-14-29(35)32-22-30(36)34-33-21-27-26-13-11-10-12-23(26)17-20-28(27)39-31(37)24-15-18-25(38-2)19-16-24/h10-13,15-21H,3-9,14,22H2,1-2H3,(H,32,35)(H,34,36)/b33-21+ |
InChIキー |
VAVRVVFVJHZMGE-QNKGDIEWSA-N |
異性体SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


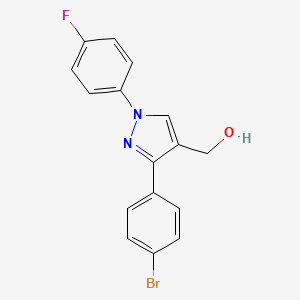
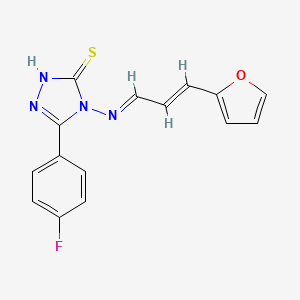
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12029351.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12029362.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029370.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029379.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12029385.png)
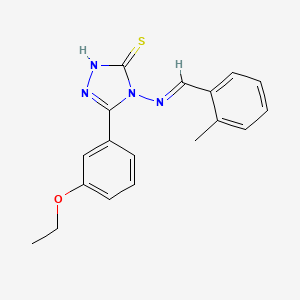
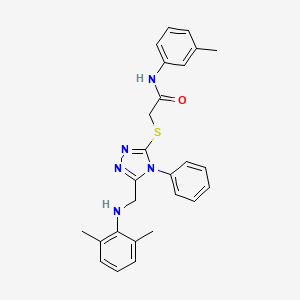
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12029400.png)
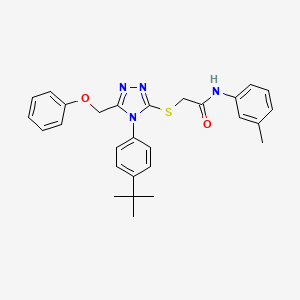
![[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12029408.png)
